molecular formula C19H22N2O5S B4172720 N-(3-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

N-(3-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

Cat. No.: B4172720
M. Wt: 390.5 g/mol
InChI Key: RQOUZRGZVYUXAF-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a sulfonamide group, a morpholine ring, and a benzenesulfonamide moiety.

Properties

IUPAC Name

N-(3-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-15-3-2-4-16(13-15)20-27(23,24)18-7-5-17(6-8-18)26-14-19(22)21-9-11-25-12-10-21/h2-8,13,20H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOUZRGZVYUXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methylphenylamine with 4-chlorobenzenesulfonyl chloride to form N-(3-methylphenyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 2-(4-morpholinyl)-2-oxoethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-4-chlorobenzenesulfonamide: An intermediate in the synthesis of the target compound.

    N-(3-methylphenyl)-4-hydroxybenzenesulfonamide: A structurally similar compound with different functional groups.

Uniqueness

N-(3-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide is unique due to the presence of the morpholine ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Reactant of Route 2
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N-(3-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

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